molecular formula C10H6O3 B1674593 2-Hydroxy-1,4-naphthoquinone CAS No. 83-72-7

2-Hydroxy-1,4-naphthoquinone

Cat. No.: B1674593
CAS No.: 83-72-7
M. Wt: 174.15 g/mol
InChI Key: WVCHIGAIXREVNS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Lawsone, also known as 2-hydroxy-1,4-naphthoquinone, is a natural compound found in the henna plant (Lawsonia inermis) . It primarily targets proteins, particularly keratin, which is found in skin and hair . Lawsone’s interaction with these proteins results in a strong permanent stain that lasts until the skin or hair is shed .

Mode of Action

Lawsone reacts chemically with the protein keratin in skin and hair via a Michael addition reaction . This reaction results in a strong permanent stain that lasts until the skin or hair is shed . The intensity of the staining is due to the number of lawsone-keratin interactions occurring, which evidently break down as the concentration of lawsone decreases .

Biochemical Pathways

Lawsone is known to interfere with the respiratory metabolism, leading to mitochondrial malfunctioning . This interference triggers an autophagic response that ultimately induces mitophagy . Mitophagy is a biological process responsible for recycling damaged mitochondria .

Pharmacokinetics

It is known that lawsone’s biological activities are thought to be the result of oxidative stress generated . The hydroxy group at position C-2 in its structure tends to reduce its electrophilic potential .

Result of Action

The primary result of lawsone’s action is the production of mitochondrial malfunctioning, leading to indirect oxidative stress . This oxidative stress triggers the autophagic response that ultimately induces mitophagy . In addition, lawsone’s interaction with keratin in skin and hair results in a strong permanent stain .

Action Environment

Lawsone’s action can be influenced by environmental factors. For example, lawsone strongly absorbs UV light, and aqueous extracts can be effective sunless tanning agents and sunscreens . Additionally, the presence of the antioxidant N-acetylcysteine (NAC) has been found to exacerbate lawsone toxicity .

Biochemical Analysis

Biochemical Properties

Lawsone reacts chemically with the protein keratin in skin and hair via a Michael addition reaction . This results in a strong permanent stain that lasts until the skin or hair is shed . Lawsone is a 1,4-naphthoquinone derivative, an analog of hydroxyquinone containing one additional ring .

Cellular Effects

Lawsone has been found to produce mitochondrial dysfunctions and trigger mitophagy in Saccharomyces cerevisiae . It affects yeast growth in glycerol, indicating interference in the respiratory metabolism . Intracellular content of thiol groups did not indicate intensive oxidative stress and the presence of the anti-oxidant N-acetylcysteine (NAC) exacerbated lawsone toxicity .

Molecular Mechanism

Lawsone’s biological activities are thought to be the result of oxidative stress generated, although the hydroxy group at position C-2 in its structure tends to reduce its electrophilic potential . It primarily produces mitochondrial malfunctioning, leading to indirect oxidative stress .

Temporal Effects in Laboratory Settings

It is known that lawsone primarily produces mitochondrial malfunctioning, leading to indirect oxidative stress .

Dosage Effects in Animal Models

The effects of lawsone vary with different dosages in animal models. For instance, high ethanolic concentrations (80%) of Lawsonia inermis were found to have teratogenic effects—a decrease in weight and height of embryos .

Metabolic Pathways

Lawsone is involved in several biochemical processes regarding redox homeostasis and inhibition of electron transport . It is also involved in bioalkylations reactions of cellular components, like DNA and proteins .

Transport and Distribution

It is known that lawsone primarily produces mitochondrial malfunctioning , suggesting that it may be transported to the mitochondria.

Subcellular Localization

Given its impact on mitochondrial functioning , it is likely that lawsone localizes to the mitochondria within cells.

Chemical Reactions Analysis

Lawsone undergoes various chemical reactions including:

Properties

IUPAC Name

4-hydroxynaphthalene-1,2-dione
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InChI

InChI=1S/C10H6O3/c11-8-5-9(12)10(13)7-4-2-1-3-6(7)8/h1-5,11H
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InChI Key

WVCHIGAIXREVNS-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=O)C2=O)O
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Molecular Formula

C10H6O3
Record name 2-HYDROXY-1,4-NAPHTHOQUINONE
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Related CAS

68310-00-9 (hydrochloride salt)
Record name Lawsone
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DSSTOX Substance ID

DTXSID2025428
Record name 2-Hydroxy-1,4-naphthoquinone
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Molecular Weight

174.15 g/mol
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Physical Description

2-hydroxy-1,4-naphthoquinone appears as yellow prisms or yellow powder. (NTP, 1992)
Record name 2-HYDROXY-1,4-NAPHTHOQUINONE
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992)
Record name 2-HYDROXY-1,4-NAPHTHOQUINONE
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CAS No.

83-72-7
Record name 2-HYDROXY-1,4-NAPHTHOQUINONE
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Record name Lawsone
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Record name 1,4-Naphthalenedione, 2-hydroxy-
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Melting Point

378 °F (Decomposes) (NTP, 1992)
Record name 2-HYDROXY-1,4-NAPHTHOQUINONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Lawsone's mechanism of action varies depending on the target. For example, its antibacterial activity is attributed to its ability to inhibit DNA gyrase [], an essential enzyme for bacterial DNA replication. Lawsone has also been shown to induce apoptosis (programmed cell death) in cancer cells [] and inhibit inflammatory pathways in models of rheumatoid arthritis []. Its precise molecular targets and downstream effects in different biological contexts are still under investigation.

A:* Molecular Formula: C10H6O3* Molecular Weight: 174.15 g/mol* Spectroscopic Data: * IR Spectroscopy: Characterized by peaks indicating the presence of hydroxyl (–OH), carbonyl (C=O) groups, and aromatic ring structures [, , ]. * NMR Spectroscopy: Confirms the presence of specific proton and carbon environments within the lawsone molecule [, ].

A: Lawsone's stability is influenced by factors like temperature, pH, and light exposure. It exhibits enhanced stability when encapsulated in various delivery systems, such as cyclodextrin complexes [] and microspheres incorporated into chitosan scaffolds []. These formulations improve solubility, dissolution, and potentially enhance its bioavailability and efficacy for topical applications.

A: While lawsone itself may not be a catalyst in the traditional sense, it can participate in redox reactions. Some bacteria utilize lawsone as a redox mediator to facilitate the anaerobic reduction of azo compounds []. This property highlights its potential application in bioremediation strategies for degrading azo dyes.

A: Density Functional Theory (DFT) simulations have been employed to investigate the electronic structure and optical properties of lawsone, particularly for its application in dye-sensitized solar cells (DSSCs) [, ]. These studies help understand how lawsone interacts with other materials in a DSSC device and guide the design of more efficient solar cells.

A: Modifications to the lawsone structure can significantly impact its activity. For instance, introducing a methoxy group at the 2-position (Lawsone methyl ether) enhanced its antihyperglycemic and antihyperlipidemic effects compared to Lawsone []. This modification may influence its binding affinity to target enzymes or alter its pharmacokinetic properties.

A: Lawsone's stability is enhanced by incorporating it into various formulations. Studies show improved stability in cyclodextrin complexes [], chitosan scaffolds [], and multiple emulsions []. These delivery systems not only improve its stability but also enhance its solubility, dissolution, and potentially its bioavailability and efficacy.

A: Lawsone has demonstrated promising in vitro activity against various bacterial strains, including multidrug-resistant Staphylococcus aureus []. In vivo studies in mice models have shown its potential in wound healing [], reducing paw edema in rheumatoid arthritis models [], and as an anti-leishmanial agent [].

A: While specific resistance mechanisms against lawsone have not been extensively studied, it's crucial to investigate the potential for developing resistance, especially in the context of its antimicrobial properties [].

A: Although traditionally used as henna, lawsone's safety profile requires further investigation. Studies have reported potential genotoxicity in vitro and in vivo, leading to restrictions in cosmetic use in some regions []. Understanding its long-term effects and potential toxicity is crucial for its safe and effective application in various fields.

A: Research highlights the potential of encapsulating lawsone in various delivery systems, such as cyclodextrin complexes [], microspheres [], and multiple emulsions []. These formulations aim to enhance its solubility, target specific tissues, and improve its overall therapeutic efficacy while minimizing potential side effects.

A: Various analytical techniques are employed to characterize and quantify lawsone:* High-Performance Liquid Chromatography (HPLC): Widely used to determine lawsone content in henna and other samples, offering high sensitivity and accuracy [, , ].* High-Performance Thin Layer Chromatography (HPTLC): Employed for qualitative and quantitative analysis of Lawsone, particularly in plant materials and formulations [, ].* Spectroscopic Techniques: IR and NMR spectroscopy provide structural information, confirming the presence of specific functional groups and molecular arrangements within the lawsone molecule [, , , , ].

ANone: Currently, limited information is available on the environmental impact and degradation pathways of lawsone. Considering its increasing applications, it is essential to investigate its ecotoxicological effects and develop strategies for its safe disposal and management to minimize potential risks to the environment.

A: Research emphasizes lawsone's poor water solubility as a limiting factor for its bioavailability []. Consequently, various strategies, such as complexation with cyclodextrins [] and incorporation into nanoparticles [], are being explored to enhance its dissolution rate and improve its therapeutic efficacy.

A: Validation of analytical methods used for lawsone quantification is crucial to ensure their reliability and accuracy. Studies often report validation parameters such as linearity, precision, accuracy, limit of detection, and limit of quantitation to demonstrate the method's suitability for the intended purpose [, , ].

A: Standardization and quality control of lawsone, particularly in herbal preparations, are crucial for ensuring consistent efficacy and safety. Implementing appropriate measures during cultivation, harvesting, processing, storage, and distribution of lawsone-containing products is essential to maintain its quality and therapeutic benefits [].

ANone: Research on lawsone's potential to induce an immune response is limited. Further investigations are needed to understand if lawsone triggers any specific immunological reactions and whether these responses contribute to its therapeutic effects or potential adverse reactions.

ANone: Information regarding lawsone's interactions with drug transporters is currently unavailable. Further research is necessary to determine if lawsone affects the uptake, distribution, or efflux of other drugs, which can have implications for its potential use in combination therapies.

ANone: Data on lawsone's influence on drug-metabolizing enzymes is limited. It is crucial to investigate its potential to induce or inhibit these enzymes, as such interactions could impact the metabolism and clearance of co-administered drugs, affecting their efficacy and safety profiles.

ANone: Despite its long history of use in henna, detailed studies on the biocompatibility and biodegradability of lawsone are lacking. Investigating its long-term effects on biological systems and its environmental fate will be crucial in harnessing its therapeutic potential responsibly.

A: Depending on the specific application, various synthetic and natural compounds might serve as alternatives to lawsone. For instance, other naphthoquinones with similar structural features may possess comparable biological activities []. Selecting the most suitable alternative requires careful consideration of factors like efficacy, safety, cost, and environmental impact.

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